![molecular formula C7H6FNO2 B1289446 3-Amino-5-fluorobenzoic acid CAS No. 786616-54-4](/img/structure/B1289446.png)
3-Amino-5-fluorobenzoic acid
Overview
Description
3-Amino-5-fluorobenzoic acid: is an organic compound with the molecular formula C7H6FNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by an amino group and a fluorine atom, respectively
Mechanism of Action
Target of Action
It has been used as a precursor in the biosynthesis of the secondary metabolite pactamycin .
Mode of Action
It has been used in the directed biosynthesis of 5″-fluoropactamycin .
Biochemical Pathways
It has been used as a precursor in the biosynthesis of pactamycin, which involves the shikimate pathway, the amino sugar pathway, and the polyketide pathway .
Result of Action
The product of its use in the directed biosynthesis of 5″-fluoropactamycin showed no significant differences in antimicrobial and cytotoxic activities compared with pactamycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoroaniline.
Condensation Reaction: 4-fluoroaniline undergoes a condensation reaction with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.
Cyclization: This intermediate is then cyclized in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.
Oxidation: Finally, under alkaline conditions using hydrogen peroxide, the diketone is oxidized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in alkaline conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Amino-5-fluorobenzoic acid serves as a crucial building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in the development of pharmaceuticals and agrochemicals. The fluorine atom enhances the lipophilicity of the compound, improving its reactivity and solubility in organic solvents.
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes, making it a candidate for studying biochemical pathways. Its structural properties allow it to interact with biological macromolecules through hydrogen bonding, potentially affecting protein function and stability.
Antimicrobial Properties
The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been shown to be effective as a precursor in the biosynthesis of pactamycin, an antibiotic known for its cytotoxic effects against cancer cells. This highlights its dual role as both an antimicrobial agent and a precursor for more potent derivatives .
Medicinal Chemistry
Anticancer Research
this compound has garnered attention for its potential anticancer properties. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting its utility in developing novel cancer therapies. Certain modifications to the compound have been found to enhance its efficacy against various cancer cell lines.
Drug Development
The compound is being investigated for its role in drug development, particularly in creating pharmaceuticals with anti-inflammatory or anticancer properties. Its incorporation into drug formulations may improve bioavailability and therapeutic effectiveness .
Industrial Applications
Dyes and Pigments Production
In industrial settings, this compound is utilized in producing dyes and pigments. The presence of the fluorine atom contributes to the stability and vibrancy of these colorants, making them suitable for various applications in textiles and coatings.
Biosynthesis Studies
A notable study involving Streptomyces pactum demonstrated that supplementing fermentation media with this compound led to the production of 5'-fluoropactamycin. This experiment underscored the compound's significance as a biosynthetic precursor in antibiotic development .
Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of various derivatives of this compound. Results indicated that specific modifications enhanced its ability to inhibit cancer cell growth, paving the way for new anticancer therapies.
Summary of Biological Activities
Compound | Activity Type | Observations |
---|---|---|
Pactamycin | Antimicrobial | Effective against various bacterial strains |
5'-Fluoropactamycin | Antimicrobial | Similar efficacy to pactamycin |
This compound | Anticancer | Potential in inhibiting cancer cell proliferation |
Antimicrobial | Exhibits activity against specific pathogens |
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorobenzoic acid: Another fluorinated amino benzoic acid with similar properties but different substitution pattern.
3-Amino-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a single fluorine atom, leading to different chemical behavior.
Methyl 3-amino-5-fluorobenzoate: The methyl ester derivative of 3-Amino-5-fluorobenzoic acid, used in different applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-Amino-5-fluorobenzoic acid (3-AFBA) is an organic compound with the molecular formula C7H6FNO2, classified as a derivative of benzoic acid. Its structure includes an amino group at the meta position and a fluorine atom at the para position of the benzene ring. This unique substitution pattern contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
3-AFBA exhibits several chemical properties that influence its biological activity:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, potentially affecting protein structure and function.
- Lipophilicity : The presence of the fluorine atom enhances lipophilicity, which may improve cellular membrane permeability and facilitate interaction with target sites within cells.
Biological Activity
Research indicates that 3-AFBA has potential antimicrobial and anticancer properties. It has been used as a precursor in the biosynthesis of pactamycin, an antibiotic known for its cytotoxic effects against cancer cells. Studies show that 3-AFBA can be incorporated into the structure of 5'-fluoropactamycin without significantly altering its antimicrobial and cytotoxic activities compared to pactamycin .
Table 1: Comparison of Biological Activities
Compound | Activity Type | Observations |
---|---|---|
Pactamycin | Antimicrobial | Effective against various bacterial strains |
5'-Fluoropactamycin | Antimicrobial | Similar efficacy to pactamycin |
This compound | Anticancer | Potential in inhibiting cancer cell proliferation |
Antimicrobial | Exhibits activity against specific pathogens |
Case Studies
- Biosynthesis Studies : In a study involving Streptomyces pactum, researchers demonstrated that supplementing fermentation media with 3-AFBA resulted in the production of 5'-fluoropactamycin. This study highlighted the compound's role as a biosynthetic precursor and its potential utility in antibiotic development .
- Cytotoxicity Evaluation : A recent investigation assessed the cytotoxic effects of various derivatives of 3-AFBA. The results indicated that certain modifications enhance its ability to inhibit cancer cell growth, suggesting avenues for developing new anticancer therapies .
Research Findings
- Antimicrobial Activity : Studies have shown that 3-AFBA exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
- Anticancer Properties : Research focusing on the anticancer properties revealed that 3-AFBA could induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .
Properties
IUPAC Name |
3-amino-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLBYCHERDTVAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591592 | |
Record name | 3-Amino-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786616-54-4 | |
Record name | 3-Amino-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-amino-5-fluorobenzoic acid be incorporated into the structure of pactamycin during biosynthesis?
A1: Yes, research demonstrates that supplementing the fermentation medium of Streptomyces pactum var. pactum with this compound leads to the production of 5'-fluoropactamycin [, ]. This suggests that Streptomyces pactum var. pactum can utilize this compound, an analog of the natural precursor 3-aminobenzoic acid, during pactamycin biosynthesis.
Q2: Does the addition of a fluorine atom to the pactamycin structure, forming 5'-fluoropactamycin, significantly alter its biological activity?
A2: Both studies concluded that there were no significant differences in antimicrobial and cytotoxic activities between pactamycin and 5'-fluoropactamycin [, ]. This indicates that the fluorine substitution might not significantly impact the crucial interactions responsible for these activities.
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